molecular formula C8H12ClF2NO2 B2731146 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one CAS No. 2411220-60-3

2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one

Cat. No. B2731146
CAS RN: 2411220-60-3
M. Wt: 227.64
InChI Key: JMUJERKXSOCYQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one, also known as CAF or chloroacetyl fentanyl, is a potent synthetic opioid that has gained attention in recent years due to its potential for abuse and overdose. CAF is a derivative of fentanyl, a highly potent opioid that is used medically for pain management but has also been implicated in numerous overdose deaths. CAF is not approved for any medical use and is classified as a Schedule I controlled substance in the United States.

Mechanism of Action

2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one acts on the central nervous system by binding to opioid receptors, which are located throughout the body. The binding of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one to these receptors results in the activation of signaling pathways that lead to the modulation of pain perception, mood, and other physiological functions. 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has a similar mechanism of action to other opioids, but its potency and selectivity for the mu-opioid receptor make it particularly dangerous.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one are similar to those of other opioids. 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one can produce analgesia, sedation, and euphoria, but it can also cause respiratory depression, which can lead to death in overdose. 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has been shown to have a shorter duration of action than fentanyl, which may contribute to its potential for abuse.

Advantages and Limitations for Lab Experiments

2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has been used in laboratory experiments to study opioid receptors and their signaling pathways. The advantages of using 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one in these experiments include its high potency and selectivity for the mu-opioid receptor, which allows for the precise modulation of opioid signaling. However, the limitations of using 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one in laboratory experiments include its potential for abuse and overdose, which requires strict safety protocols and careful handling.

Future Directions

Future research on 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one should focus on understanding its pharmacokinetics and metabolism, as well as its potential for abuse and overdose. Studies should also investigate the use of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one as a tool for studying opioid receptors and their signaling pathways, as well as the development of new treatments for opioid addiction and overdose. Additionally, research should explore the potential of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one as a therapeutic agent for pain management, although this would require extensive safety and efficacy testing.

Synthesis Methods

2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one can be synthesized through a multi-step process starting with commercially available materials. The synthesis involves the reaction of 3-(difluoromethoxymethyl)azetidine with chloroacetyl chloride in the presence of a base, followed by purification and isolation of the desired product. The synthesis of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one is not trivial and requires specialized knowledge and equipment.

Scientific Research Applications

2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has been the subject of scientific research aimed at understanding its pharmacological properties and potential for abuse. Studies have shown that 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one is a highly potent opioid receptor agonist, with a potency similar to that of fentanyl. 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one has also been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids.

properties

IUPAC Name

2-chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClF2NO2/c1-5(9)7(13)12-2-6(3-12)4-14-8(10)11/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUJERKXSOCYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)COC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]propan-1-one

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